N-isopropyl-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGNHRGJQRJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458255 | |
| Record name | N-isopropyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-87-6 | |
| Record name | 2-Fluoro-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112121-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-isopropyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations Involving N Isopropyl 2 Fluoroaniline
Mechanistic Pathways of N-Alkylation in Fluoroanilines
N-alkylation is a fundamental process for introducing alkyl groups onto a nitrogen atom. In the context of fluoroanilines, including N-isopropyl-2-fluoroaniline, this transformation can be achieved through several mechanistic routes.
Acid-catalyzed N-alkylation of aromatic amines can be challenging due to the potential for ring alkylation as a competing reaction. However, for aromatic amines with electron-withdrawing groups, such as 2-fluoroaniline (B146934), N-alkylation is generally favored over ring alkylation. google.com The mechanism for acid-catalyzed alkylation often involves the protonation of the amine, which can make it less nucleophilic. However, in the presence of certain catalysts like zeolites, the reaction can proceed efficiently. google.com The high acidity of zeolites can promote ring alkylation, but the presence of an electron-withdrawing group on the aniline (B41778) ring directs the reaction towards N-alkylation. google.com
One common method for N-isopropylation is reductive amination, which involves the reaction of an amine with a ketone, such as acetone (B3395972), in the presence of a reducing agent. smolecule.comgoogle.com This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com The process can be catalyzed by an acid, which facilitates the initial condensation of the amine and the ketone to form a hemiaminal, followed by dehydration to the iminium ion. sciencemadness.orgmasterorganicchemistry.com
A plausible pathway for the synthesis of this compound via reductive amination starts with the reaction of 2-fluoroaniline with acetone. smolecule.com This condensation can be catalyzed by an acid to form an imine, which is subsequently reduced to yield the final product. masterorganicchemistry.comrsc.org
Transition metal catalysts, particularly those based on palladium and iridium, are highly effective for N-alkylation reactions. nih.govrsc.orguni-bayreuth.de The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide. The general mechanism proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylamine and regenerate the Pd(0) catalyst. wikipedia.org While typically used for aryl amination, variations of this methodology can be applied to N-alkylation.
Iridium-catalyzed N-alkylation of amines using alcohols as alkylating agents is another significant method. nih.gov This process, often referred to as "hydrogen borrowing" or "hydrogen autotransfer," involves the oxidation of the alcohol to an aldehyde or ketone by the iridium catalyst. nih.gov The resulting carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the iridium-hydride species formed during the initial oxidation step. nih.gov For instance, 2-fluoroaniline can be effectively alkylated with benzyl (B1604629) alcohol using an iridium/graphene nanostructured catalyst to produce (2-fluorophenyl)benzylamine in high yield. nih.gov
Reductive amination can also be mediated by transition metals. For example, a method for preparing N-isopropyl-4-fluoroaniline involves the reaction of 4-fluoronitrobenzene with a compound like 2,2-propanal dimethyl acetal (B89532) in the presence of a transition-metal catalyst (such as platinum or palladium on carbon) and an acid (like tosic acid or acetic acid) under a hydrogen atmosphere. google.com This process combines the reduction of the nitro group and the reductive amination in a single step.
| Catalyst System | Reactants | Product | Key Mechanistic Feature |
| Acid Catalyst (e.g., Zeolites) | 2-Fluoroaniline, Alkene | N-Alkyl-2-fluoroaniline | Favors N-alkylation over ring alkylation for electron-withdrawing groups. google.com |
| Reductive Amination (Acid-catalyzed) | 2-Fluoroaniline, Acetone, Reducing Agent | This compound | Formation of an imine intermediate followed by reduction. smolecule.commasterorganicchemistry.com |
| Palladium Catalyst (Buchwald-Hartwig type) | Aryl Halide, Amine | N-Aryl Amine | Oxidative addition, amine coordination, deprotonation, reductive elimination. wikipedia.org |
| Iridium Catalyst | 2-Fluoroaniline, Alcohol | N-Alkyl-2-fluoroaniline | Hydrogen borrowing: alcohol oxidation to carbonyl, imine formation, reduction. nih.gov |
| Platinum/Palladium Catalyst | 4-Fluoronitrobenzene, Acetone derivative, H₂ | N-isopropyl-4-fluoroaniline | Concurrent nitro group reduction and reductive amination. google.com |
Acid-Catalyzed Alkylation Mechanisms
Reactivity Studies of the Amino Group in this compound
The secondary amino group in this compound is a key site of reactivity, participating in a range of chemical transformations.
Condensation reactions between amines and carbonyl compounds (aldehydes and ketones) are fundamental for the formation of imines, also known as Schiff bases. rsc.orgnumberanalytics.comekb.eg The reaction of a primary amine with a carbonyl compound yields an imine. masterorganicchemistry.com While this compound is a secondary amine and cannot form a neutral imine through direct condensation with a carbonyl compound, its precursor, 2-fluoroaniline (a primary amine), readily undergoes such reactions. nih.govresearchgate.net
The mechanism of imine formation typically requires acid catalysis. sciencemadness.orgmasterorganicchemistry.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. This is followed by dehydration to form the C=N double bond. masterorganicchemistry.commasterorganicchemistry.com The formation of Schiff bases from fluoroanilines has been reported, where 2-fluoroaniline is condensed with various substituted aldehydes. researchgate.net For example, the condensation of 2-fluoroaniline with 2-hydroxy-1-naphthaldehyde (B42665) produces a Schiff base. nih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695). nih.gov
The amino group of this compound can be derivatized through various reactions, leading to a range of functional group interconversions (FGI). scribd.comimperial.ac.uksolubilityofthings.com These transformations are crucial for modifying the properties of the molecule for specific applications.
One common derivatization is the conversion of the amine to an amide by reaction with an acyl chloride or anhydride. solubilityofthings.comamazonaws.com This transformation is a reliable method to protect the amino group or to introduce new functionalities. scribd.com The resulting amide can be reduced back to the amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). scribd.com
Another important FGI is the conversion to sulfonamides. Reaction of an aniline with a sulfonyl chloride, often in the presence of a base like triethylamine, yields a sulfonamide. This approach can be used as a protective strategy or to introduce specific sulfonyl groups.
The N-dealkylation of amines is another significant transformation, allowing for the removal of an N-alkyl group. rug.nl This can be achieved through various chemical methods, including the use of cyanogen (B1215507) bromide or chloroformates, followed by hydrolysis or reduction. rug.nl
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in various addition and substitution reactions.
In the context of multicomponent reactions, such as the Ugi reaction, 2-fluoroaniline derivatives can act as the amine component. nih.gov The Petasis reaction, a variation of the Mannich reaction, involves the reaction of an amine, an aldehyde, and a boronic acid to form allylic amines. nih.gov The mechanism involves the formation of an iminium ion from the condensation of the amine and aldehyde, which then reacts with the boronic acid. nih.gov
The amino group can also participate in Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Furthermore, the nucleophilic character of the amine is central to its role in transition metal-catalyzed coupling reactions, where it coordinates to the metal center. researchgate.netrsc.org
The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom at the ortho position can decrease the nucleophilicity of the nitrogen atom compared to non-fluorinated anilines. However, the amine group remains sufficiently nucleophilic to engage in a wide array of important chemical transformations.
| Reaction Type | Reactants | Product | Key Features |
| Imine/Schiff Base Formation | 2-Fluoroaniline, Aldehyde/Ketone | Schiff Base | Acid-catalyzed condensation, formation of C=N bond. nih.govresearchgate.net |
| Amide Formation | This compound, Acyl Chloride | N-acyl-N-isopropyl-2-fluoroaniline | Derivatization of the amino group. solubilityofthings.comamazonaws.com |
| Sulfonamide Formation | 2-Fluoroaniline, Sulfonyl Chloride | N-sulfonyl-2-fluoroaniline | Protection or functionalization of the amino group. |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Allylic Amine | Multicomponent reaction involving iminium ion formation. nih.gov |
| Michael Addition | Amine, α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | Conjugate addition of the amine nucleophile. nih.gov |
Derivatization Pathways and Functional Group Interconversions
Reactivity of the Fluoroaryl Moiety
The chemical behavior of the fluoroaryl portion of this compound is characterized by its susceptibility to nucleophilic attack, its pathways in electrophilic substitutions, and its potential for modern C-H functionalization techniques.
Nucleophilic Aromatic Substitution (SNAr) Investigations
The fluorine atom in this compound, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect makes the carbon atom to which it is attached (the ipso-carbon) electron-deficient and thus activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). core.ac.uk In this two-step addition-elimination mechanism, a nucleophile attacks the ipso-carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.
For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. In this compound, the fluorine atom itself serves this role. The reaction is generally favored with strong nucleophiles and can be facilitated by polar aprotic solvents. acsgcipr.org While the C-F bond is strong, its cleavage is not the rate-determining step of the reaction, which explains why fluorine can act as a viable leaving group in activated systems. masterorganicchemistry.com
The regioselectivity of SNAr reactions on polyfluorinated rings is influenced by the inductive effects of ancillary fluorine atoms; those ortho or meta to the reaction site are most activating. vt.edu In the case of this compound, the amino group, being electron-donating, would tend to deactivate the ring towards nucleophilic attack. However, the strong inductive effect of the ortho-fluorine atom is expected to be the dominant factor, enabling substitution at the C-F bond under appropriate conditions.
| Reaction Feature | Description | Controlling Factors |
|---|---|---|
| Mechanism | Addition-Elimination via Meisenheimer complex. nih.gov | Ring activation by electron-withdrawing groups, nucleophile strength. |
| Role of Fluorine | Activates the ring via a strong inductive effect (-I) and serves as the leaving group. core.ac.ukmasterorganicchemistry.com | High electronegativity of fluorine. |
| Role of N-isopropyl group | Deactivating due to its electron-donating nature (+M effect), but this is likely overcome by the ortho-fluoro activation. | Resonance and inductive effects. |
| Typical Conditions | Strong nucleophiles (e.g., alkoxides, amides) in polar aprotic solvents (e.g., DMSO, DMF). acsgcipr.org | Solvent polarity, temperature. |
Electrophilic Aromatic Substitution (EAS) Pathways
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The outcome of this reaction on a substituted benzene (B151609) is dictated by the electronic properties of the existing substituents. In this compound, two groups influence the reaction's regioselectivity and rate: the N-isopropylamino group and the fluorine atom.
N-isopropylamino group : This is a powerful activating group. The nitrogen's lone pair of electrons can be donated to the ring through resonance (+M effect), significantly increasing the ring's nucleophilicity and stabilizing the cationic intermediate (arenium ion). It is an ortho, para-director.
In this compound, the powerful activating effect of the amino group dominates the deactivating effect of the fluorine, making the ring more reactive towards electrophiles than benzene, but less reactive than N-isopropylaniline. The directing effects are combined: the N-isopropyl group directs ortho (C6) and para (C4), while the fluorine atom directs ortho (C3) and para (C5). The N-isopropyl group is the superior activating group, so substitution will be primarily directed to its ortho and para positions. Due to the significant steric hindrance from the bulky isopropyl group at the C2- and C6-positions, electrophilic attack at the C4 position (para to the amino group) is strongly favored.
Therefore, the expected major product of an EAS reaction, such as nitration or halogenation, would be the 4-substituted-N-isopropyl-2-fluoroaniline.
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C4 (para to -NHPr) | Strongly activated by -NHPr (+M); weakly deactivated by F (-I). | Most likely site of electrophilic attack. |
| C6 (ortho to -NHPr) | Strongly activated by -NHPr (+M); strongly deactivated by F (-I); sterically hindered. | Unlikely due to steric hindrance and fluorine deactivation. |
| C5 (para to -F) | Activated by -NHPr (+M); activated by F (+M); deactivated by F (-I). | Possible, but less favored than C4. |
| C3 (ortho to -F) | Activated by -NHPr (+M); activated by F (+M); strongly deactivated by F (-I). | Unlikely due to strong inductive deactivation from adjacent fluorine. |
C-H Functionalization, Including Difluoromethylation
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying molecules. For N-alkylanilines, C-H functionalization often targets the ortho position of the amine. acs.orgrsc.org These reactions frequently employ a transition-metal catalyst (e.g., Rhodium, Palladium) and a directing group. acs.orgrsc.org
In the case of this compound, the amino group itself can serve as a directing group, but often it is temporarily converted to a more effective one, such as an N-nitroso group, in situ. acs.orgrsc.org The catalyst then coordinates to the directing group and selectively activates a nearby C-H bond. For this molecule, this would be the C-H bond at the C6 position. This activation can facilitate various transformations, including annulation with alkynes to form substituted indoles. rsc.org
Difluoromethylation represents a specific and valuable type of C-H functionalization, as the difluoromethyl group (-CF₂H) is an important motif in medicinal chemistry. While direct C-H difluoromethylation of this compound is not widely reported, general methods for the difluoromethylation of arenes exist, often proceeding through radical pathways. These reactions typically use a reagent that can generate a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring.
Impact of Substituent Effects on Reaction Selectivity and Kinetics
The reactivity of this compound is a case study in the competition between electronic and steric effects. The N-isopropyl group and the fluorine atom exert profound and often opposing influences on the rate and selectivity of reactions.
Electronic Effects :
Inductive Effect (-I) : The fluorine atom strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent and is most pronounced at the ortho position. vt.edu This withdrawal deactivates the ring for EAS but is the key activating feature for SNAr. core.ac.uknih.gov The N-isopropyl group has a weak electron-donating inductive effect (+I).
Resonance Effect (+M) : Both the nitrogen and fluorine atoms can donate a lone pair of electrons into the aromatic π-system. The +M effect of the amino group is significantly stronger than that of fluorine. This strong electron donation is the primary reason for the high activation towards EAS and its ortho, para-directing nature.
Steric Effects :
The bulky isopropyl group on the nitrogen atom provides significant steric hindrance at the ortho positions (C6 in this case). This steric bulk is a major factor in directing electrophilic substitution to the less hindered C4 (para) position. It could also potentially hinder SNAr reactions by impeding the approach of a nucleophile to the C2 position, although this is generally less of a factor than electronic activation.
The interplay of these effects is summarized in the table below.
| Reaction Type | Effect of N-isopropyl Group | Effect of Fluorine Atom | Overall Outcome |
|---|---|---|---|
| SNAr | Electron-donating (+M), deactivating. Steric hindrance may slightly slow the reaction. | Strongly electron-withdrawing (-I), activating. Acts as the leaving group. core.ac.ukvt.edu | Reaction is feasible at C2 due to the dominant activating effect of fluorine. |
| EAS | Strongly electron-donating (+M), activating. Directs ortho/para. Steric bulk disfavors ortho. | Electron-withdrawing (-I), deactivating. Directs ortho/para via +M effect. | Reaction is activated overall, with strong selectivity for the C4 position (para to the amine). |
| C-H Functionalization | The N-alkyl group is essential for forming directing groups (e.g., N-nitroso) to guide catalysts. acs.orgrsc.org | The -I effect can influence the electronic character of the ring, potentially affecting catalyst binding and reactivity. | Directed functionalization is expected at the C6 position. |
Computational and Theoretical Studies of N Isopropyl 2 Fluoroaniline
Quantum Chemical Calculations for Molecular Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure and associated molecular characteristics.
A foundational step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. For N-isopropyl-2-fluoroaniline, methods like DFT with a basis set such as B3LYP/6-311G(d,p) would be employed to find the equilibrium geometry. acs.orgresearchgate.net
The optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the bulky isopropyl group on the nitrogen and the electronegative fluorine atom at the ortho position introduces significant steric and electronic effects. Conformational analysis would explore the rotational barrier of the isopropyl group and the orientation of the N-H bond relative to the fluorine atom. A potential low-energy conformation could involve an intramolecular hydrogen bond between the amine proton (N-H) and the adjacent fluorine atom, a phenomenon known to stabilize molecular structures. rsc.org
Table 1: Predicted Key Geometric Parameters for this compound from a Representative DFT Calculation This table is illustrative, representing the type of data obtained from geometry optimization.
| Parameter | Description | Predicted Value (Representative) |
|---|---|---|
| C2-F Bond Length | The distance between the carbon atom at position 2 and the fluorine atom. | ~1.36 Å |
| C1-N Bond Length | The distance between the carbon atom at position 1 and the nitrogen atom. | ~1.41 Å |
| N-H Bond Length | The distance between the nitrogen and hydrogen atoms of the amine group. | ~1.01 Å |
| N-C(isopropyl) Bond Length | The distance between the nitrogen and the isopropyl carbon atom. | ~1.47 Å |
| C1-N-C(isopropyl) Bond Angle | The angle formed by the aromatic carbon, nitrogen, and isopropyl carbon. | ~124° |
| C2-C1-N-H Dihedral Angle | The torsional angle defining the orientation of the N-H bond relative to the phenyl ring plane. | Near 0° or 180° |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemrxiv.org For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety (the phenyl ring and nitrogen atom), while the LUMO would likely be distributed over the aromatic ring's antibonding π* system.
Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by localizing the electron density into atomic charges and bonds. nih.govacs.org NBO calculations would quantify the charge distribution, revealing the electron-withdrawing effect of the fluorine atom (resulting in a partial negative charge) and the partial charges on the nitrogen, carbon, and hydrogen atoms. This analysis can also reveal hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring, which contribute to the molecule's stability. semanticscholar.org
Table 2: Conceptual NBO and FMO Data for this compound This table illustrates the expected results from FMO and NBO analyses based on principles from related studies.
| Property | Description | Expected Finding |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Moderately high, indicating electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lowered by the electron-withdrawing fluorine atom. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A moderate gap, indicating average reactivity. nih.gov |
| NBO Charge on Fluorine | Partial atomic charge on the fluorine atom. | Significantly negative (e.g., -0.4 to -0.5 e). |
| NBO Charge on Nitrogen | Partial atomic charge on the nitrogen atom. | Negative, but magnitude influenced by alkyl and aryl groups. |
Quantum chemical methods can accurately predict thermochemical properties. The standard molar enthalpy of formation (ΔfH°) in the gaseous phase can be calculated using high-accuracy composite methods like G3MP2B3. nih.gov These calculations have been performed for the parent monofluoroanilines, providing a strong basis for estimating the value for the N-isopropyl derivative. nih.gov
Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for the N-H and C-N bonds is crucial for understanding the molecule's stability and potential degradation pathways. For the parent fluoroanilines, the N-H BDE has been computationally determined. nih.gov The addition of the isopropyl group to the nitrogen atom would be expected to slightly lower the N-H BDE compared to a primary amine due to the stabilizing effect of the alkyl group on the resulting radical.
Table 3: Calculated Thermochemical Data for 2-Fluoroaniline (B146934) (as a reference) and Predicted Trends for this compound
| Property | Compound | Value (kJ·mol⁻¹) | Reference/Comment |
|---|---|---|---|
| Gas-Phase Enthalpy of Formation (ΔfH°) | 2-Fluoroaniline | -67.6 ± 2.6 | Experimental/Computational composite value. nih.gov |
| Gas-Phase Enthalpy of Formation (ΔfH°) | This compound | Predicted to be lower (more negative). | Substitution of H with an isopropyl group is generally exothermic. |
| N-H Bond Dissociation Enthalpy | 2-Fluoroaniline | 376.6 | Calculated using G3MP2B3 theory. nih.gov |
| N-H Bond Dissociation Enthalpy | This compound | Predicted to be slightly lower. | The secondary aminyl radical is more stable than the primary. |
Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics describes the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations model its movement over time. researchgate.net An MD simulation of this compound, typically in a solvent box, would provide insight into its conformational flexibility, solvent interactions, and transport properties. Key dynamic behaviors that could be observed include the rotation of the isopropyl group, the pyramidal inversion at the nitrogen atom, and the fluctuations of the phenyl ring. researchgate.net Such simulations are essential for understanding how the molecule behaves in a realistic chemical environment, which is governed by a complex interplay of intra- and intermolecular forces.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is invaluable for mapping the pathways of chemical reactions, providing details that are often impossible to observe experimentally.
When this compound participates in a chemical reaction, such as N-alkylation or electrophilic aromatic substitution, the transformation proceeds through a high-energy species known as the transition state (TS). acs.org Computational methods can locate the precise geometry of this TS and calculate its energy relative to the reactants. The difference in energy is the activation energy (Ea), which is the primary determinant of the reaction rate. acs.org
For instance, in a reaction involving the deprotonation of the amine, calculations could map the potential energy surface as a base approaches the N-H group. In another example, modeling a palladium-catalyzed cross-coupling reaction would involve identifying the transition states for oxidative addition and reductive elimination steps. ub.edu These calculations provide a step-by-step "movie" of the reaction, revealing the energetic barriers and helping to explain why a reaction is fast or slow, and why it yields a specific product. ub.edursc.org
Quantitative Structure-Reactivity and Structure-Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ajrconline.orgrjpbcs.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed property. For this compound, QSAR/QSPR studies could be valuable in predicting its reactivity, toxicity, or physical properties without the need for extensive experimental measurements.
A typical QSAR/QSPR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known activities or properties is compiled. For a study involving this compound, this would include a range of substituted anilines.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). europa.eu
Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity. researchgate.net
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the property of interest. ajrconline.org
Model Validation: The predictive power of the model is rigorously tested using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in model development. insilico.eu
While specific QSAR/QSPR studies focused solely on this compound are not readily found in the literature, studies on related aromatic amines can provide a framework. For instance, QSAR models have been developed to predict the aquatic toxicity of anilines. ajrconline.org In such a study, this compound would be one compound in a larger dataset.
| Descriptor Type | Specific Descriptor Example | Potential Property to be Predicted | Relevance to this compound |
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Reactivity in electrophilic reactions, Oxidation potential | The lone pair on the nitrogen and the electron-rich aromatic ring make this a key descriptor for reactivity. |
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Reactivity in nucleophilic reactions, Electron affinity | The fluorine substitution can lower the LUMO energy, influencing its susceptibility to nucleophilic attack. |
| Physicochemical | AlogP (Calculated LogP) | Lipophilicity, Membrane permeability, Bioaccumulation | The isopropyl and fluoro groups significantly impact the compound's lipophilicity. ajrconline.org |
| Topological | Electrotopological State (E-state) Indices | Receptor binding affinity, Toxicity | These indices capture information about the electronic and topological environment of each atom. insilico.eu |
| Geometrical | Molecular Surface Area | Rate of metabolism, Solvation properties | The size and shape of the molecule influence how it interacts with enzymes and its environment. |
This table illustrates the types of descriptors that would be relevant in a QSAR/QSPR study of this compound and the properties they could help predict, based on general principles and studies on related compounds.
QSAR/QSPR models for this compound could be developed to predict various endpoints, such as its potential as a building block in medicinal chemistry by predicting its binding affinity to a specific biological target, or its environmental fate by predicting its biodegradability or toxicity. nih.govljmu.ac.uk The accuracy of these predictions is highly dependent on the quality and diversity of the training data and the appropriateness of the selected descriptors and statistical methods. insilico.eu
Spectroscopic and Analytical Characterization Methodologies for N Isopropyl 2 Fluoroaniline Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of N-isopropyl-2-fluoroaniline. By analyzing the interactions of atomic nuclei with an external magnetic field, different NMR techniques provide specific insights into the proton, carbon, and fluorine atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. For this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the amine proton, and the protons of the isopropyl group.
A representative ¹H NMR spectrum of a related compound, 2-isopropylaniline (B1208494), shows the aromatic protons in the range of δ 6.66-7.13 ppm. chemicalbook.com The methine proton (CH) of the isopropyl group typically appears as a multiplet due to coupling with the adjacent methyl protons. chemicalbook.com The two methyl groups (CH₃) of the isopropyl substituent are expected to produce a doublet. The amine proton (NH) signal is often broad and its chemical shift can vary depending on solvent and concentration. rsc.org
Table 1: Representative ¹H NMR Data for an Isopropyl-substituted Aniline (B41778) Derivative
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.13 | Multiplet |
| Aromatic-H | 7.02 | Multiplet |
| Aromatic-H | 6.75 | Multiplet |
| Aromatic-H | 6.66 | Multiplet |
| NH | 3.6 | Singlet (broad) |
| Isopropyl-CH | 2.87 | Multiplet |
| Isopropyl-CH₃ | 1.25 | Doublet |
Note: Data is based on 2-isopropylaniline and serves as a representative example. chemicalbook.com
Carbon-¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, providing a "carbon count" for the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. oregonstate.edulibretexts.org
For this compound, the spectrum would show distinct signals for the six aromatic carbons and the two types of carbons in the isopropyl group. The carbon atom bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), appearing as a doublet. nih.gov The chemical shifts of the aromatic carbons are influenced by both the amino and fluoro substituents. mdpi.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | 150 - 165 (doublet) |
| Aromatic C-N | 130 - 150 |
| Aromatic C-H | 115 - 130 |
| Isopropyl-CH | 40 - 50 |
| Isopropyl-CH₃ | 20 - 25 |
Note: These are general ranges and can be influenced by solvent and other factors. oregonstate.edulibretexts.org
Fluorine-¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov It provides specific information about the chemical environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom, the chemical shift of which is characteristic of a fluorine attached to an aromatic ring. jeol.com The signal may appear as a multiplet due to coupling with adjacent aromatic protons. The chemical shift can be sensitive to factors like solvent and pH. nih.gov For instance, the ¹⁹F NMR spectrum of 2-fluoroaniline (B146934) shows a signal around -132 ppm. doi.org
Dynamic NMR (DNMR) studies can provide insights into conformational changes in molecules that occur on the NMR timescale. researchgate.net For this compound, restricted rotation around the C-N bond can lead to observable dynamic effects in the NMR spectrum. researchgate.net At lower temperatures, the rotation may be slow enough to allow for the observation of distinct signals for different conformations (rotamers). As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated, providing valuable information about the molecule's conformational flexibility. researchgate.net
Fluorine (19F) NMR Spectroscopy for Fluorine Environments
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. rsc.org For this compound (C₉H₁₂FN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique measures the mass of the molecular ion (M⁺) or a protonated version ([M+H]⁺) to several decimal places. This precise mass is then compared to the calculated mass for the expected formula to confirm the compound's identity.
Table 3: HRMS Data for this compound
| Ion | Calculated Mass (m/z) |
|---|---|
| [C₉H₁₂FN + H]⁺ | 154.1027 |
Note: This table shows the calculated exact mass for the protonated molecule. Experimental values from HRMS analysis would be compared to this value for confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Mixture Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of this compound in complex matrices. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.
In a typical LC-MS/MS workflow, a sample mixture is first injected into an HPLC system. The separation is commonly achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient. For instance, a gradient system might involve water (often with a modifier like formic acid to aid ionization) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov this compound, being a moderately polar molecule, would elute at a characteristic retention time under specific chromatographic conditions.
Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive ion mode. d-nb.infomdpi.com In the ESI source, this compound is protonated to form the parent ion, [M+H]⁺. For this compound (molar mass ≈ 153.20 g/mol ), the expected mass-to-charge ratio (m/z) for the parent ion would be approximately 154.2.
This parent ion is then selected in the first mass analyzer (Q1) and subjected to collision-induced dissociation (CID) in a collision cell (q2), where it breaks into characteristic fragment ions. The second mass analyzer (Q3) then scans these fragment ions. The specific transitions from the parent ion to these fragment ions are monitored, providing high selectivity and sensitivity. This process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at trace levels. nih.gov It is worth noting that some studies on related compounds, like ortho-chloroaniline derivatives, have reported lower ion yields compared to their meta- and para-substituted counterparts, a factor that may be relevant for ortho-fluoroaniline compounds. tandfonline.comd-nb.info
The data obtained from an LC-MS/MS analysis is crucial for pharmacokinetic studies, metabolite identification, and purity assessments.
Table 1: Representative LC-MS/MS Parameters for Analysis of an Aniline Derivative
| Parameter | Example Value/Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3 µm) nih.gov | Separation of analyte from matrix components |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile tandfonline.com | Elution of the analyte from the column |
| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of separation |
| Injection Volume | 20 µL nih.gov | Amount of sample introduced |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) d-nb.info | Generation of gas-phase ions |
| Monitored Transition | e.g., m/z 154.2 → [Fragment Ion m/z] | Specific detection and quantification |
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the functional groups and molecular structure of this compound by probing the vibrational motions of its atoms.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups. researchgate.netieeesem.com For this compound, the key functional groups are the secondary amine (N-H), the isopropyl group (C-H aliphatic), the fluorinated benzene (B151609) ring (C-H aromatic, C=C, C-F), and the C-N linkage.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 3000 | C-H Stretch | Isopropyl Group |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1450 - 1550 | C=C Stretch | Aromatic Ring |
| 1370 - 1390 | C-H Bend (Symmetric) | Isopropyl (gem-dimethyl) |
| 1250 - 1350 | C-N Stretch | Aryl Amine |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and specific substituent groups. ias.ac.in For aniline derivatives, key Raman signals include the ring breathing mode and vibrations associated with the amino group and its substituents. ifremer.frresearchgate.net
In the Raman spectrum of this compound, the aromatic ring vibrations would be prominent. A strong band corresponding to the trigonal ring breathing vibration is expected around 800-820 cm⁻¹. ias.ac.in Other significant bands would arise from the C=C stretching modes of the ring (around 1600 cm⁻¹) and C-H in-plane bending. aip.org Studies on related ortho-substituted anilines, such as 2-isopropylaniline and 2-fluoroaniline, show that substituents influence the position and intensity of key peaks. scirp.orgscirp.org For example, the NH₂ wagging and scissoring modes are observed near 990 cm⁻¹ and 1600 cm⁻¹, respectively, but their intensities can be affected by the steric hindrance of the ortho-isopropyl group. scirp.org The C-F vibration would also contribute to the spectrum, though it is often weaker in Raman compared to FTIR.
Table 3: Anticipated Raman Shifts for this compound based on Aniline Derivatives
| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference Compound(s) |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Aniline ias.ac.in |
| ~1610 | Ring C=C Stretch (v₈ₐ) | Aniline, 2-fluoroaniline researchgate.netscirp.org |
| ~1270 | C-N Stretch | Aniline researchgate.net |
| ~1025 | Ring C-C Stretch / C-H bend (v₁₈ₐ) | Aniline, 2-isopropylaniline researchgate.netscirp.org |
| ~990 | NH₂ Wagging Mode | 2-fluoroaniline, 2-isopropylaniline scirp.org |
X-ray Diffraction (XRD) Techniques
X-ray diffraction techniques are indispensable for elucidating the atomic and molecular arrangement of this compound in its solid, crystalline state.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. aps.orgmun.ca The process requires growing a high-quality single crystal of this compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. recx.no The resulting diffraction pattern of discrete spots is collected and analyzed to solve the crystal structure.
The analysis provides fundamental structural information, including the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the exact coordinates of every atom within the asymmetric unit. acs.org From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated. This data reveals the molecule's conformation in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While a structure for this compound is not publicly available, data from related structures, such as those derived from 2-fluoroaniline, illustrate the type of information obtained. acs.orgscielo.br
Table 4: Example of Data Obtained from a Single Crystal XRD Experiment
| Parameter | Description | Example Data (from a related structure scielo.br) |
|---|---|---|
| Chemical Formula | Molecular formula of the compound | C₁₃H₉Cl₂N |
| Crystal System | One of the seven crystal systems (e.g., Monoclinic) | Monoclinic |
| Space Group | Symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 12.1 Å, b = 4.0 Å, c = 23.3 Å; β = 98.7° |
| Volume (V) | Volume of the unit cell (ų) | 1114 ų |
| Z | Number of molecules per unit cell | 4 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. Instead of producing discrete spots like SC-XRD, it generates a characteristic diffraction pattern of intensity versus diffraction angle (2θ). pdx.edu This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.netesrf.fr
For this compound, a PXRD analysis would be used to confirm the identity of a bulk synthesized sample by comparing its experimental pattern to a reference pattern. This reference can be obtained from a database or calculated from the known single-crystal structure. researchgate.net Furthermore, PXRD is a powerful tool for assessing the purity of a crystalline sample, as the presence of other crystalline phases (impurities or different polymorphs) would result in additional peaks in the diffractogram. nih.gov Each peak in the pattern corresponds to a specific set of lattice planes (identified by Miller indices hkl) according to Bragg's Law.
Table 5: Hypothetical Powder XRD Data for a Crystalline Organic Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 100 |
| 17.1 | 5.2 | 80 |
| 21.5 | 4.1 | 65 |
| 24.3 | 3.7 | 90 |
Chromatographic Separation Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in the analysis of this compound, providing essential data on purity, impurity profiles, and quantitative content. The selection of a specific method is contingent upon the analyte's properties, such as volatility and polarity, and the analytical objective. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent and powerful techniques employed for these purposes.
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for separating and quantifying components in a mixture, making it suitable for purity assessment and identifying volatile impurities. The method involves vaporizing the sample and passing it through a column with a carrier gas; separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column.
Detailed Research Findings:
The analysis of aniline derivatives by GC is a well-established practice. epa.gov For this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically effective. A common choice is a fused silica (B1680970) capillary column coated with a phase like 5% phenyl-methylpolysiloxane (e.g., DB-5 or SE-54), which separates compounds based on their boiling points and, to a lesser extent, their interaction with the phenyl groups. sepscience.comcopernicus.org
Detection is a critical aspect of the GC method. A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds, making it an excellent choice for quantitative trace analysis of this compound and related nitrogenous impurities. epa.govresearchgate.net The NPD offers the advantage of minimizing interference from non-nitrogenous matrix components. epa.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification of impurities by furnishing mass spectra for each separated component, which is invaluable for characterizing unknown peaks in a sample. nih.govpsu.edu The use of GC-MS is recommended for absolute analyte identification, especially when analyzing unfamiliar samples. epa.gov
Derivatization is sometimes employed to improve the chromatographic behavior of anilines, although it is often not necessary for N-alkylanilines. osti.govoup.com For this compound, direct injection is generally feasible. The typical analytical procedure involves dissolving the sample in a suitable organic solvent, such as toluene (B28343) or methylene (B1212753) chloride, before injection into the chromatograph. epa.govpsu.edu
Table 1: Representative Gas Chromatography (GC) Method Parameters for this compound Analysis
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Instrument | Gas Chromatograph with NPD or Mass Spectrometer | NPD for selective quantitation; MS for definitive identification. epa.govcopernicus.org |
| Column | Fused Silica Capillary, 30 m x 0.25 mm ID, 0.25 µm film | Standard dimension for high-resolution separation. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, SE-54) | A versatile phase suitable for a wide range of anilines. sepscience.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase; flow rate typically 1-2 mL/min. |
| Injection | Split/Splitless, 1 µL | Splitless mode is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Gradient program allows for separation of early-eluting volatiles and later-eluting, higher-boiling point impurities. |
| Detector Temperature | NPD: 300 °C; MS Transfer Line: 280 °C | Prevents condensation of analytes in the detector. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and active ingredients, including this compound. moravek.comnjlabs.com It is particularly advantageous for analyzing compounds that are not sufficiently volatile or are thermally labile. moravek.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase. sepscience.comwikipedia.org
Detailed Research Findings:
For the analysis of this compound, RP-HPLC methods provide excellent resolution and are essential for quantifying non-volatile impurities. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com
Standard C18 (octadecylsilane) or C8 (octylsilane) bonded silica columns are widely used and effective for separating aniline derivatives from their potential impurities. phenomenex.com The choice between C18 and C8 depends on the required retention; C18 columns are more retentive. Given the presence of the fluorine atom, specialized fluorinated stationary phases can also offer alternative selectivity for separating structurally similar fluoroaromatic compounds. chromatographyonline.comchromatographyonline.com These phases can provide different elution orders compared to traditional C18 columns, which is useful for confirming peak purity and resolving difficult-to-separate pairs. chromatographyonline.com
The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol. wikipedia.org A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility for basic compounds like anilines by suppressing the ionization of silanol (B1196071) groups on the silica support. A photodiode array (DAD) or a UV detector is commonly used for detection, typically set at a wavelength where the aniline derivative exhibits strong absorbance. d-nb.info HPLC is a critical tool for ensuring the quality and purity of pharmaceutical products. lcms.cz
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for Purity Assessment of this compound
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Instrument | HPLC system with UV/DAD detector | DAD allows for peak purity assessment and spectral identification. chromatographyonline.com |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | A standard, highly versatile column for reversed-phase separations. phenomenex.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape for the basic aniline. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. wikipedia.org |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient Program | Time(min)/%B: 0/10, 25/90, 30/90, 31/10, 35/10 | A broad gradient to elute a wide range of potential impurities. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | Wavelength selected based on the UV absorbance maximum of the analyte. |
| Injection Volume | 5 µL | Typical volume to avoid column overloading. |
Applications of N Isopropyl 2 Fluoroaniline in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Organic Synthesis
As a key intermediate, N-isopropyl-2-fluoroaniline serves as a foundational molecule that can be chemically modified to build more elaborate structures. Its utility stems from the reactivity of the aniline (B41778) nitrogen and the influence of its substituents on the aromatic ring.
Fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry, as the inclusion of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and bioavailability. ekb.egiipseries.org this compound is itself a valuable fluorine-containing building block. evitachem.com The synthesis of such blocks often begins with simpler fluorinated aromatics, with subsequent modifications to introduce other functional groups. mdpi.com For instance, the preparation of this compound can be achieved through the reaction of 2-fluoroaniline (B146934) with isopropyl iodide. dntb.gov.ua
This compound then serves as a synthon, offering a fluorinated phenyl ring coupled with a secondary amine. This structure is primed for further transformations, allowing chemists to incorporate the unique properties of the fluoro-isopropyl-aniline moiety into larger, more complex molecules. rsc.org The development of methods to create such fluorinated building blocks is crucial for advancing drug discovery and materials science. ekb.egiipseries.org
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. rsc.orggoogle.comgoogle.com Aniline and its derivatives are common starting materials for constructing these ring systems through various cyclization strategies. rasayanjournal.co.inresearchgate.net
This compound, as a substituted aniline, is a suitable precursor for a range of heterocyclic compounds. For example, research has demonstrated the synthesis of fluorinated quinoline (B57606) analogs starting from 2-fluoroaniline through reactions like the Combes or Friedländer synthesis. iipseries.orgmdpi.comdntb.gov.ua In a typical reaction, 2-fluoroaniline is condensed with a β-dicarbonyl compound to form the quinoline core. mdpi.com The N-isopropyl group on this compound would be carried through this process, yielding an N-isopropyl-substituted heterocyclic product. The cyclization of aniline derivatives is a well-established route to tetrahydroquinolines, and the presence of a fluorine atom has been shown to be compatible with these reactions. acs.org This capability makes this compound a strategic starting point for generating libraries of novel fluorinated nitrogen heterocycles for further research.
Fluorinated anilines are critical intermediates in the synthesis of active ingredients for both the pharmaceutical and agrochemical industries. ekb.egmdpi.com The specific structure of this compound makes it a key component in the production of certain high-value chemicals.
A prominent example is its role in the synthesis of the herbicide Flufenacet. google.comthieme-connect.de In the established synthetic route, N-isopropyl-4-fluoroaniline (an isomer) is a key intermediate that is condensed with another molecule to produce the final herbicidal product. google.comthieme-connect.de The synthesis of Flufenacet highlights the industrial relevance of N-isopropyl-fluoroaniline scaffolds.
| Reaction Step | Reactants | Product | Significance |
| Intermediate Formation | 4-Fluoronitrobenzene, Acetone (B3395972) | N-isopropyl-4-fluoroaniline | Catalytic hydrogenation introduces the isopropylamine (B41738) group. google.com |
| Condensation | N-isopropyl-4-fluoroaniline, N-(4-fluorophenyl)-N-isopropyl-2-hydroxymethyl acetamide (B32628) intermediate | Flufenacet | Forms the final aryloxy amide herbicide structure. google.com |
Furthermore, the core 2-fluoroaniline structure is a precursor to intermediates for pharmaceuticals. For instance, 4-bromo-2-fluoroaniline, derived from 2-fluoroaniline, is an intermediate in the synthesis of the anti-inflammatory drug Flurbiprofen. google.com This underscores the value of the 2-fluoroaniline scaffold in developing molecules for medicinal applications.
Precursor for Nitrogen-Containing Heterocyclic Compounds
Development of Ligands and Catalysts Derived from this compound Scaffolds
The field of homogeneous catalysis often relies on sophisticated organic molecules, known as ligands, to control the activity and selectivity of metal catalysts. rsc.org The unique electronic and steric properties of this compound make it an attractive scaffold for designing new ligands.
Researchers have successfully used this compound to create hybrid ligands possessing multiple donor atoms for coordinating to a metal center. A notable example involves the synthesis of a hybrid N-heterocyclic silylene (NHSi) and phosphine-based ligand. dntb.gov.ua
The synthesis begins with the preparation of this compound itself, followed by the introduction of a phosphine (B1218219) group. This demonstrates a modular approach to ligand design, where the this compound unit serves as the foundational scaffold.
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2-Fluoroaniline | Isopropyl iodide, K₂CO₃ | This compound | 30% |
| 2 | This compound | KPPh₂, Dioxane | Diphenylphosphine-decorated aniline ligand | 50% |
| Data sourced from a study on silylene-supported Ni complexes. dntb.gov.ua |
This synthetic strategy allows for the creation of ligands where the steric bulk (from the isopropyl group) and electronic properties (from the fluorine atom and phosphine group) can be finely tuned to influence the behavior of a metal catalyst. dntb.gov.ua
Ligands derived from this compound have been explored for their potential in homogeneous catalysis. The phosphine-decorated ligand described above was used to synthesize a Nickel(II) metal complex. dntb.gov.ua This complex, featuring the hybrid ligand, was investigated as a potential catalyst for C-N bond formation reactions, a fundamental transformation in organic chemistry. dntb.gov.ua
The development of such catalysts is a key area of research, aiming to create more efficient and selective methods for synthesizing complex organic molecules. The use of the this compound scaffold allows for the creation of a specific coordination environment around the metal center, which is crucial for catalytic activity. The non-innocent character of such ligands, where the ligand itself can participate in the reaction mechanism, offers pathways to new catalytic cycles and reactivity. The exploration of these systems in reactions like hydrogenation, cross-coupling, and hydrofunctionalization continues to be an active field of research. dntb.gov.uarsc.org
Investigations in Heterogeneous Catalysis
The application of N-substituted anilines in heterogeneous catalysis is an area of active investigation, aiming to develop more efficient and selective synthetic methodologies. While specific studies focusing on this compound as a substrate or ligand in heterogeneous catalysis are limited, research on related fluoroanilines provides insights into potential reaction pathways.
For instance, the Chan-Lam coupling, a versatile method for C-N bond formation, has been explored using heterogeneous copper catalysts. In one study, a copper(II) tetrafluoroborate (B81430) on activated carbon (Cu(BF₄)₂/AC) catalyst was developed for the N-arylation of various amines. acs.org However, when 2-fluoroaniline was used as the substrate for phenylation, only a trace amount of the desired product was observed, suggesting that the electronic properties and steric hindrance of the ortho-fluoro substituent may pose challenges under these specific catalytic conditions. acs.orgresearchgate.net
Another relevant study involved the synthesis of a nickel(0) complex for catalytic hydrogenation reactions. The synthesis of the ligand for this complex began with the reaction of 2-fluoroaniline and isopropyl iodide. iiserpune.ac.in While the final catalyst was used for the hydrogenation of olefins and not directly involving this compound in the catalytic step, this highlights the utility of the compound as a precursor in the synthesis of more complex catalytic systems. iiserpune.ac.in
These findings suggest that while this compound could be a substrate or ligand in heterogeneous catalysis, the development of suitable catalytic systems that can effectively handle its specific electronic and steric profile is crucial. The table below summarizes the conditions and outcomes of a relevant study on a related compound.
| Catalyst System | Substrate | Reaction Type | Outcome | Reference |
| Cu(BF₄)₂/AC | 2-Fluoroaniline | N-Arylation (Phenylation) | Trace product | acs.orgresearchgate.net |
Polymer Chemistry and Advanced Materials Research
The incorporation of fluorine atoms into polymer backbones can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. The polymerization of aniline and its derivatives is a well-established field, and studies on fluoroanilines offer a glimpse into the potential of this compound in polymer science.
Copolymerization Studies with Fluoroanilines
Research has demonstrated the successful copolymerization of aniline with fluoroaniline (B8554772) monomers, such as 2-fluoroaniline, via chemical oxidative polymerization. researchgate.net These studies have shown that the resulting copolymers, poly(aniline-co-fluoroaniline), exhibit properties that are intermediate between the respective homopolymers. The incorporation of fluorine can lead to decreased conductivity compared to pure polyaniline but may enhance solubility in organic solvents, which is a significant advantage for processability. researchgate.net
While there is no specific literature on the copolymerization of this compound, it is plausible that it could be copolymerized with aniline or other monomers to create novel functional polymers. The presence of the N-isopropyl group would likely further enhance solubility and could influence the polymer's morphology and electronic properties.
Development of Functional Polymeric Architectures
The synthesis of well-defined, complex polymer architectures is a key goal in materials science. Aniline derivatives are utilized in creating such structures. acs.orgmdpi.com For example, a study on thermally stable cobalt olefin polymerization catalysts employed a complex ligand synthesized from N-2,4-bis(dibenzosuberyl)-6-fluoroaniline. mdpi.comgla.ac.uk This demonstrates that highly substituted fluoroanilines can be building blocks for sophisticated molecular architectures that function as components of polymerization catalysts. Although this is not a direct polymerization of the aniline derivative itself, it showcases its role in creating functional polymeric systems.
The development of functional polymers often involves atom transfer radical polymerization (ATRP), a technique that allows for the synthesis of polymers with controlled molecular weights and architectures. sigmaaldrich.com While not directly involving this compound, the principles of ATRP could potentially be applied to monomers derived from it to create novel block copolymers and other advanced architectures. For instance, poly(N-isopropylacrylamide) (PNIPAM) is a well-known temperature-responsive polymer, and the synthesis of block copolymers containing PNIPAM segments is an active area of research. acs.orgkjchemicals.co.jpnih.gov
Research into Fluorescent Probes and Chemical Sensors
Fluorescent probes are indispensable tools in various scientific disciplines for the sensitive and selective detection of analytes. Aniline derivatives are often used as precursors or key components in the synthesis of fluorescent dyes and sensors. beilstein-journals.orgrsc.orgnih.govacs.org
Synthesis of this compound-Based Fluorescent Labels
There is a scarcity of published research detailing the synthesis of fluorescent labels directly from this compound. However, the general synthetic strategies for creating fluorescent probes often involve the coupling of a fluorophore with a recognition moiety. This compound, with its reactive amine group, could potentially be coupled to various fluorogenic scaffolds.
For example, a modular three-component synthesis has been used to create highly fluorescent 4-aminoquinolines, with some analogues showing potent biological activity. acs.org In this study, various substituted anilines were used as one of the components, and a related compound, N-isopropyl-2-phenylquinolin-4-amine, was synthesized and characterized. acs.org This suggests that this compound could potentially be incorporated into similar quinoline-based fluorescent structures.
Spectroscopic Characterization and Sensing Mechanism Studies
The spectroscopic properties of a potential probe are critical for its function. The fluorine and isopropyl substituents on the aniline ring of this compound would be expected to influence the electronic and steric environment, thereby affecting the absorption and emission spectra of any derived fluorophore.
The development of a sensor based on this compound would require a mechanism by which the analyte of interest interacts with the probe to produce a measurable change in its fluorescence signal. This could involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
The following table presents spectroscopic data for a related N-isopropyl-substituted quinoline derivative, which may offer a point of comparison for future studies on this compound-based probes.
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Reference |
| N-Isopropyl-2-phenylquinolin-4-amine | Not Reported | Not Reported | Not Reported | acs.org |
| Data for this compound-based probes is not available in the reviewed literature. |
Future Perspectives and Emerging Research Directions for N Isopropyl 2 Fluoroaniline
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing foundational molecules like N-isopropyl-2-fluoroaniline. Key areas of research focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
A significant advancement is the development of domino reaction strategies for the construction of functionalized ortho-fluoroanilines. chemrxiv.orgresearchgate.netrsc.org These multi-step processes occur in a single pot under metal-free conditions, starting from readily available acyclic precursors. chemrxiv.orgresearchgate.net This approach is noted for being atom- and cost-efficient, convenient, selective, and environmentally friendly, allowing for the formation of various ortho-fluoroanilines with high yields. chemrxiv.orgrsc.org Such a strategy bypasses the selectivity problems often encountered with traditional transition-metal-catalyzed fluorination reactions. chemrxiv.orgresearchgate.net
Photoinduced synthesis is another promising green methodology. nih.govacs.org Visible-light organophotocatalytic systems can provide access to a wide range of difluoroalkyl anilines under mild conditions. nih.gov Furthermore, the formation of electron donor-acceptor (EDA) complexes between anilines and reagents like ethyl difluoroiodoacetate offers an efficient, transition-metal-free pathway for difluoroalkylation. nih.gov
Mechanochemical synthesis, which involves the grinding of solid reactants, represents a solvent-free green approach. This method has been successfully used to produce fluorinated imines from anilines in very short reaction times with high yields, offering a convenient strategy for preparing versatile intermediates. mdpi.com The principles of this technique could be extended to the N-alkylation step in the synthesis of this compound.
The table below summarizes emerging green synthesis approaches applicable to this compound and its precursors.
| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Domino Reactions | Metal-free; one-pot operation; starts from simple acyclic compounds. chemrxiv.orgresearchgate.net | High atom economy, cost-efficiency, high selectivity for ortho-fluoro substitution, reduced waste. chemrxiv.orgrsc.org |
| Photoinduced Methods | Transition-metal-free; uses visible light; mild reaction conditions. nih.gov | Sustainable energy source, operational simplicity, access to novel reactivity. nih.govacs.org |
| Mechanochemistry | Solvent-free; rapid reaction times; manual or ball-milling process. mdpi.com | Reduced solvent waste, high yields, energy efficiency, scalability. mdpi.com |
| Catalysis in Green Solvents | Utilizes water, ionic liquids, or supercritical fluids as reaction media. mdpi.com | Enhanced safety, reduced environmental impact from volatile organic compounds. mdpi.com |
Future work will likely focus on adapting and optimizing these methods for the large-scale industrial production of this compound, further enhancing their efficiency and environmental credentials.
Exploration of Novel Reactivity Patterns and Transformations
The unique electronic properties conferred by the ortho-fluoro substituent and the N-isopropyl group make this compound a versatile building block for synthesizing more complex molecules. Research is actively exploring new ways to leverage its inherent reactivity.
The fluorine atom significantly influences the molecule's chemical behavior. While fluorination can sometimes lead to weaker intermolecular interactions, it can also enhance properties like metabolic stability and receptor binding affinity in resulting products. nih.govrsc.org The presence of the fluorine atom is crucial, as its substitution can alter hydrogen bonding capabilities and other non-covalent interactions. nih.gov
Emerging synthetic strategies are enabling new transformations. For instance, ortho-fluoroaniline derivatives produced through domino reactions have been efficiently used to synthesize fluorinated azo dyes and (tetrahydro)quinazoline derivatives, some of which exhibit potent antiviral activity. chemrxiv.orgresearchgate.netrsc.org This highlights the potential of this compound as a precursor to novel bioactive compounds.
The development of sustainable protocols for the fluoroalkylation and difluoroalkylation of aniline (B41778) backbones opens up new avenues for creating advanced medicinal chemistry analogs. nih.govrsc.org Additionally, transition-metal-free C-N cross-coupling reactions represent a mild and broadly applicable method for late-stage functionalization, allowing complex substrates to be coupled with aniline derivatives. acs.org
Future research will likely focus on:
C-H Activation: Direct functionalization of the aromatic ring, guided by the existing substituents, to introduce further complexity without pre-functionalization steps.
Asymmetric Transformations: Developing catalytic systems for the enantioselective transformation of this compound into chiral molecules, which are highly valuable in the pharmaceutical industry.
Polymerization: Using this compound as a monomer to create novel copolymers with tailored electronic and physical properties, building on work done with poly(aniline-co-fluoroaniline). researchgate.net
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. mdpi.com For a compound like this compound, these computational tools offer powerful predictive and generative capabilities.
The table below outlines potential applications of AI/ML in the context of this compound research.
| AI/ML Application | Description | Relevance to this compound |
| Property Prediction | ML models predict physicochemical and biological properties from molecular structure. mdpi.comblackthorn.ai | Accurately estimate pKa, logP, solubility, and toxicity; predict 19F NMR chemical shifts to aid in characterization. blackthorn.aichemrxiv.org |
| Reactivity Prediction | Algorithms predict the outcomes and optimal conditions for chemical reactions. | Forecast the success of novel transformations; identify the most likely sites for C-H activation or functionalization. |
| De Novo Design | Generative AI models create novel molecular structures with desired properties. mdpi.comchemrxiv.org | Design new drug candidates or functional materials based on the this compound scaffold. |
| Synthetic Pathway Planning | AI tools suggest efficient, multi-step synthetic routes to a target molecule. nih.gov | Optimize the synthesis of complex derivatives, potentially uncovering more sustainable or cost-effective pathways. |
The integration of AI and ML promises to significantly shorten the discovery-to-application timeline for new chemical entities derived from this compound.
Development of this compound-Based Smart Materials and Responsive Systems
Smart materials and responsive systems can change their properties in response to external stimuli such as pH, light, or temperature. The unique characteristics of the fluorine atom make this compound an attractive component for such advanced materials.
One of the most promising applications is in the field of medical diagnostics. Fluorinated aniline derivatives were among the first molecular probes developed for pH-responsive ¹⁹F Magnetic Resonance Imaging (MRI). acs.org The mechanism relies on the protonation of the aniline nitrogen, which alters the chemical shift of the nearby fluorine atom, allowing for non-invasive in-vivo pH measurements. acs.org The this compound structure is well-suited for this application, offering a clear signal for pH sensing.
In the realm of controlled chemistry, fluorinated molecules are being used to create sophisticated, responsive systems. For example, self-assembling nanoreactors have been developed from fluorinated surfactants. acs.org These systems can selectively uptake reactants based on their fluorophilicity and control chemical reactions in response to specific molecular inputs, essentially acting as chemical information processing systems. acs.org
Furthermore, ortho-fluoroanilines are valuable precursors for fluorinated azo dyes. chemrxiv.orgresearchgate.net Azo compounds are known for their photochromic properties, meaning they can change color and structure upon exposure to light. This opens the door to developing this compound-based light-sensitive switches, optical data storage materials, and responsive coatings.
The development of copolymers like poly(aniline-co-fluoroaniline) points towards applications in electronics. researchgate.net These materials exhibit semiconductor properties, making them suitable for use in sensors, electrochromic displays, and anti-corrosion coatings. researchgate.net
| Smart System Type | Underlying Principle | Potential Application |
| pH-Responsive MRI Probes | pH-dependent change in the ¹⁹F NMR chemical shift upon aniline protonation. acs.org | Non-invasive medical imaging and diagnosis of diseases associated with pH changes (e.g., cancer, ischemia). |
| Responsive Nanoreactors | Self-assembly of fluorinated surfactants to create selective catalytic pockets. acs.org | Controlled catalysis, targeted drug delivery, and chemical sensing. |
| Photochromic Materials | Reversible isomerization of azo dyes derived from ortho-fluoroanilines upon light exposure. chemrxiv.org | Molecular switches, high-density optical data storage, smart windows. |
| Conductive Polymers | Incorporation into copolymers to create materials with tunable electronic properties. researchgate.net | Sensors, rechargeable batteries, electromagnetic shielding, electrochromic devices. researchgate.net |
The future of this compound in materials science lies in harnessing its unique fluorine chemistry to create dynamic, functional systems that can sense and react to their environment in predictable ways.
Q & A
Q. What are the recommended methods for synthesizing N-isopropyl-2-fluoroaniline?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, fluorinated intermediates can react with isopropylamine under controlled conditions (e.g., Pd catalysis, elevated temperatures). Solvent selection is critical; chloroform or DMSO may be suitable due to moderate solubility of analogous compounds . Key parameters include maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation, as recommended for structurally similar amines .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight verification (expected m/z ~179.2 g/mol based on analogous compounds).
- HPLC with UV detection to assess purity, leveraging the compound’s aromatic absorption bands.
- pKa determination via potentiometric titration (predicted pKa ~2.5 for related fluorinated anilines) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at ≤-20°C to prevent degradation .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture or strong oxidizers.
- Solubility : Prefer chloroform or DMSO for dissolution, as these solvents minimize decomposition .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
- Methodological Answer : Employ Design of Experiments (DOE) to test parameters:
- Catalyst type : Compare Pd(OAc)₂, Xantphos, or CuI.
- Temperature : Optimize between 80–120°C to balance reaction rate and side-product formation.
- Solvent polarity : DMSO may enhance NAS efficiency due to its high polarity .
Monitor progress via TLC or GC-MS, and use response surface modeling to identify optimal conditions.
Q. How to resolve contradictions in spectral data when characterizing this compound derivatives?
- Methodological Answer :
- Cross-validate techniques : Combine ¹⁹F NMR (for fluorine environment) with X-ray crystallography (if crystals are obtainable).
- Assess purity : Trace impurities (e.g., oxidation byproducts) can skew NMR shifts. Re-purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Compare computational predictions : Use DFT calculations to simulate ¹H/¹⁹F NMR spectra and align with experimental data .
Q. What strategies are effective for studying substituent effects on the reactivity of this compound?
- Methodological Answer :
- Kinetic studies : Vary substituents (e.g., electron-withdrawing groups) and measure reaction rates in NAS or coupling reactions.
- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track mechanistic pathways.
- Computational modeling : Apply DFT to evaluate electronic effects (e.g., HOMO-LUMO gaps) and predict regioselectivity .
Key Considerations for Experimental Design
- Reproducibility : Document solvent batch purity and humidity levels, as these impact fluorinated compounds.
- Safety Protocols : Refer to TCI America and GLPBIO guidelines for handling aromatic amines, including emergency shower/eyewash access .
- Data Interpretation : Address discrepancies between predicted (e.g., pKa) and experimental values via iterative validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
